N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide
CAS No.:
Cat. No.: VC16337104
Molecular Formula: C12H11N5O3S2
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N5O3S2 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | N-[4-methoxy-3-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C12H11N5O3S2/c1-20-11-5-4-9(7-10(11)17-8-13-15-16-17)14-22(18,19)12-3-2-6-21-12/h2-8,14H,1H3 |
| Standard InChI Key | IJPSUGQJSYPMOB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)N3C=NN=N3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a thiophene-2-sulfonamide core linked to a para-methoxy-substituted phenyl ring bearing a tetrazole group at the meta position. The thiophene ring, a five-membered heterocycle containing sulfur, is sulfonated at the 2-position, forming a sulfonamide bridge to the phenyl group. The phenyl ring is further functionalized with a methoxy (-OCH) group at the 4-position and a 1H-tetrazol-1-yl group at the 3-position.
Key Structural Features:
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Thiophene-sulfonamide backbone: Contributes to planar geometry and electron-deficient characteristics, enhancing binding to biological targets.
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Tetrazole moiety: A five-membered aromatic ring with four nitrogen atoms, acting as a bioisostere for carboxylic acids due to its similar pKa and hydrogen-bonding capacity.
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Methoxy group: An electron-donating substituent that influences electronic distribution and solubility.
The canonical SMILES representation and InChIKey provide unambiguous identifiers for this compound.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide typically involves a multi-step sequence:
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Formation of the Tetrazole Ring:
The tetrazole group is introduced via cycloaddition of sodium azide with a nitrile precursor under acidic conditions. For example, 3-aminophenol derivatives may be treated with cyanogen bromide followed by sodium azide to yield the tetrazole-substituted aniline intermediate. -
Sulfonamide Coupling:
The tetrazole-bearing aniline reacts with thiophene-2-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide linkage. This step typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C. -
Methoxy Group Introduction:
Methoxylation is achieved either through nucleophilic aromatic substitution or via Ullmann coupling if performed earlier in the synthesis.
Optimization Challenges:
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Tetrazole Stability: The tetrazole ring is sensitive to prolonged heat, necessitating low-temperature conditions during synthesis.
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Regioselectivity: Ensuring proper substitution patterns on the phenyl ring requires careful control of reaction stoichiometry and catalysts.
Chemical Reactivity and Functional Group Interactions
Sulfonamide Reactivity
The sulfonamide group () participates in acid-base reactions due to its weakly acidic NH proton (). Deprotonation generates a sulfonamidate ion, which can act as a nucleophile in alkylation or acylation reactions.
Tetrazole Ring Transformations
The tetrazole moiety undergoes electrophilic substitution at the N1 position and can be functionalized via:
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Alkylation: Reaction with alkyl halides to form N-alkyltetrazoles.
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Coordination Chemistry: Tetrazoles bind metal ions (e.g., Zn, Cu) through their nitrogen atoms, relevant in metalloenzyme inhibition.
Thiophene Ring Reactions
The electron-rich thiophene ring is susceptible to electrophilic aromatic substitution, particularly at the 5-position. Halogenation or nitration can modify electronic properties for structure-activity relationship (SAR) studies.
Physicochemical Properties and Drug-Likeness
| Property | Value/Descriptor |
|---|---|
| Molecular Weight | 337.4 g/mol |
| LogP (Predicted) | 2.1 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (NH, tetrazole) |
| Hydrogen Bond Acceptors | 8 (S=O, N, OCH) |
| Rotatable Bonds | 5 |
Comparative Analysis with Structural Analogs
Thiophene vs. Pyridine Derivatives
Replacing the thiophene ring with pyridine (as in N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide) reduces electron density, altering binding affinities to cytochrome P450 enzymes. Pyridine analogs exhibit higher metabolic stability but lower aqueous solubility.
Biphenyl Sulfonamides
Future Research Directions
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In Vivo Efficacy Studies: Validate preclinical activity in murine models of infection or cancer.
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Prodrug Development: Address solubility limitations through ester or glycoside prodrug formulations.
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Crystallographic Studies: Resolve X-ray structures of the compound bound to DHPS or CA IX to guide rational design.
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